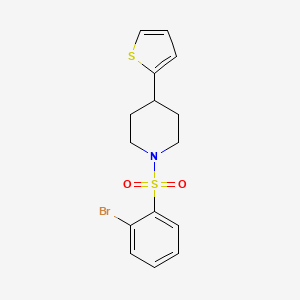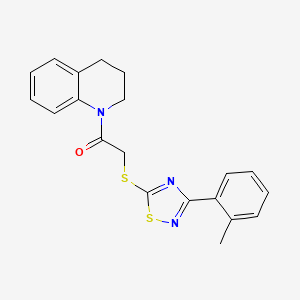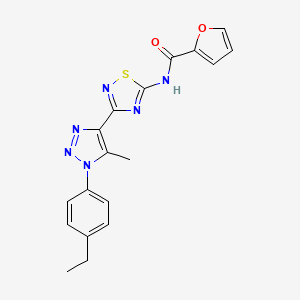
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, also known as BTP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Several studies have synthesized and evaluated derivatives of piperidine and related compounds for their anticancer activity. For example, new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and found to show promising anticancer properties. Specifically, compounds demonstrated significant activity against certain cancer cell lines, indicating their potential as strong anticancer agents (Rehman et al., 2018). Another study focused on novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a biologically active sulfone moiety, showing better activity than the reference drug Doxorubicin against the human breast cancer cell line (MCF7) (Al-Said et al., 2011).
Antimicrobial Activity
Piperidine derivatives also exhibit significant antimicrobial activities. A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, revealing that certain compounds showed potent antimicrobial activities compared to standard drugs against pathogens of tomato plants (Vinaya et al., 2009).
Enzyme Inhibition
Compounds based on piperidine and related structures have been explored for their enzyme inhibitory effects. For instance, S-substituted derivatives of 1,2,4-triazol-3-thiol, including those with piperidinyl moieties, were synthesized and evaluated as potent inhibitors of the α-glucosidase enzyme, suggesting their potential as new drug candidates for type II diabetes (Aziz ur-Rehman et al., 2018).
Wirkmechanismus
Target of Action
It’s known that boronic acids and their esters, which this compound is a part of, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic esters, including this compound, can undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The process of protodeboronation and subsequent hydromethylation could potentially affect various biochemical pathways, particularly those involving alkene functional groups .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water , which could potentially impact their bioavailability.
Result of Action
The process of protodeboronation and subsequent hydromethylation could potentially lead to the formation of new compounds with different properties .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound . For instance, the rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-thiophen-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S2/c16-13-4-1-2-6-15(13)21(18,19)17-9-7-12(8-10-17)14-5-3-11-20-14/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGPZGQCDRAVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2779783.png)
![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)


![3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2779796.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-4-pyrrol-1-ylpyridine-2-carboxamide](/img/structure/B2779797.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B2779799.png)
![2-(4-Bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2779800.png)


![Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2779803.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)
![4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine](/img/structure/B2779805.png)
![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)